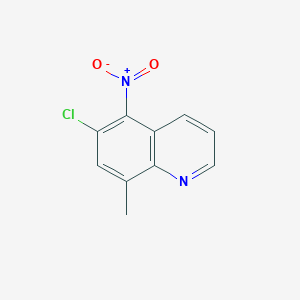

6-Chloro-8-methyl-5-nitroquinoline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-8-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLDDPKYUWMGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-Chloro-8-methyl-5-nitroquinoline. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related analogues to provide a thorough and informative resource.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₀H₇ClN₂O₂ | 222.63 | Estimated: Solid at room temperature | Not available |

| 6-Methyl-5-nitroquinoline[1] | C₁₀H₈N₂O₂ | 188.18 | 116-120 | Not available |

| 6-Chloroquinoline[2] | C₉H₆ClN | 163.60 | Not available | Not available |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | Not available | Not available |

| 6-Chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | Not available | Not available |

Solubility: Based on the nonpolar quinoline core and the presence of a nitro group and a chlorine atom, this compound is expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Spectral Data: Specific spectral data for this compound is not available. However, the expected spectral characteristics can be inferred:

-

¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm). The methyl group protons would appear as a singlet in the upfield region (around 2.5-3.0 ppm).

-

¹³C NMR: Aromatic carbons would resonate in the 120-150 ppm range. The methyl carbon would appear at a higher field.

-

IR Spectroscopy: Characteristic peaks for the C-Cl bond, N-O stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C=N and C=C stretching of the quinoline ring are expected.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 222.63, with a characteristic isotopic pattern for a chlorine-containing compound.

Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the 6-chloro-8-methylquinoline precursor, followed by its nitration.

2.1. Synthesis of 6-Chloro-8-methylquinoline (Precursor)

The Doebner-von Miller reaction is a suitable method for the synthesis of the quinoline core.[3] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Starting Materials:

-

4-Chloro-2-methylaniline

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated hydrochloric acid to 4-chloro-2-methylaniline.

-

To this mixture, add the oxidizing agent.

-

Slowly add crotonaldehyde to the reaction mixture while stirring vigorously. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize it with a strong base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extract the product with an organic solvent (e.g., dichloromethane or ether).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 6-chloro-8-methylquinoline.

2.2. Nitration of 6-Chloro-8-methylquinoline

The nitration of the quinoline ring typically occurs at the 5- and 8-positions.[4] Given that the 8-position is substituted with a methyl group, the nitration is expected to predominantly occur at the 5-position.

Starting Materials:

-

6-Chloro-8-methylquinoline

-

Concentrated sulfuric acid

-

Concentrated nitric acid

Procedure:

-

In a flask cooled in an ice bath, slowly add 6-chloro-8-methylquinoline to concentrated sulfuric acid with stirring.

-

Once the quinoline derivative is completely dissolved, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining a low temperature (0-5 °C).

-

After the addition is complete, continue stirring the mixture at a low temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

Filter the precipitate, wash it thoroughly with cold water, and dry it to obtain crude this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the purified product.

Mandatory Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

A schematic representation of the proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the quinoline scaffold and the presence of a nitro group are features found in many biologically active molecules. Nitro-substituted quinolines have been investigated for a variety of pharmacological applications.

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antifungal properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the microorganism.

-

Anticancer Activity: Some nitroquinoline derivatives have shown potential as anticancer agents. Their mechanism of action can be complex and may involve intercalation with DNA, inhibition of topoisomerase enzymes, or generation of reactive oxygen species.

-

Antiprotozoal Activity: Chloroquine, a well-known antimalarial drug, is a quinoline derivative. The introduction of a nitro group can modulate the electronic properties and bioavailability of the quinoline core, potentially leading to activity against various protozoan parasites.

Further research is required to determine the specific biological targets and signaling pathways that may be modulated by this compound.

Diagram 2: Potential Areas of Biological Investigation

References

- 1. 6-Methyl-5-nitroquinoline 97 23141-61-9 [sigmaaldrich.com]

- 2. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to 6-Chloro-8-methyl-5-nitroquinoline

Introduction

6-Chloro-8-methyl-5-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The specific substitutions of a chloro group at the 6-position, a methyl group at the 8-position, and a nitro group at the 5-position are expected to modulate the electronic and steric properties of the quinoline ring, potentially influencing its biological activity and physicochemical characteristics. This guide provides a theoretical overview of its synthesis, properties, and potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations derived from computational models and data from similar substituted quinolines.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇ClN₂O₂ | - |

| Molecular Weight | 222.63 g/mol | - |

| Appearance | Likely a yellow to brown solid | Based on related nitroaromatic compounds. |

| Melting Point | 140-160 °C | Estimated based on similar substituted quinolines. |

| Boiling Point | > 350 °C | High boiling point is expected due to its aromatic and polar nature. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nitro and chloro groups increase polarity, but the overall structure remains largely hydrophobic. |

| logP | 2.5 - 3.5 | Estimated based on the contributions of the individual substituents. |

Proposed Synthesis

A plausible synthetic route to this compound is via a multi-step process starting from a substituted aniline. The Skraup synthesis is a classic method for quinoline ring formation.[3][4][5]

A potential synthetic pathway could involve the Skraup cyclization of 4-chloro-2-methylaniline with glycerol, followed by nitration.

Caption: Proposed synthesis of this compound.

This protocol is a general guideline and requires optimization for the specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: Slowly add 4-chloro-2-methylaniline to the cooled mixture with vigorous stirring. Then, add a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide.

-

Heating: Heat the reaction mixture cautiously. The reaction is often exothermic and can become vigorous.[4] Maintain the temperature at a gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium carbonate) until the solution is alkaline.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Reaction Setup: Dissolve the synthesized 6-Chloro-8-methylquinoline in concentrated sulfuric acid in a flask cooled in an ice-salt bath.

-

Nitrating Mixture: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the quinoline solution, maintaining a low temperature.

-

Reaction: Stir the mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

Substituted quinolines are known to exhibit a wide range of biological activities. The presence of a nitro group and a chlorine atom can enhance certain biological effects. For instance, nitroquinolines have been investigated for their anticancer and antimicrobial properties.[6]

Based on the activities of similar compounds, this compound could potentially act as an inhibitor of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7] The nitro group can also be bioreduced in hypoxic tumor environments to form reactive species that induce DNA damage.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Safety and Handling

Nitroaromatic compounds are often toxic and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While this compound is not a widely documented compound, its structural features suggest it could be a valuable molecule for further investigation in medicinal chemistry and materials science. The synthetic routes and predicted properties outlined in this guide provide a foundation for researchers interested in exploring this and related substituted quinolines. All proposed methodologies require experimental validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. download.atlantis-press.com [download.atlantis-press.com]

An In-depth Technical Guide to the Synthesis of 6-Chloro-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed two-step synthetic pathway for the preparation of 6-Chloro-8-methyl-5-nitroquinoline, a substituted quinoline derivative of potential interest in medicinal chemistry and materials science. The synthesis involves the classic Skraup reaction to construct the quinoline core, followed by a regioselective electrophilic nitration.

I. Overview of Synthetic Pathway

The synthesis of the target compound, this compound, is projected to proceed via a two-step sequence starting from 4-chloro-2-methylaniline. The initial step is a Skraup quinoline synthesis to form the intermediate, 6-Chloro-8-methylquinoline. The second step involves the selective nitration of this intermediate at the C5 position.

Figure 1: Proposed two-step synthesis of this compound.

II. Physicochemical Data of Key Compounds

A summary of the known or predicted physicochemical properties of the starting material and the key intermediate is provided below. Data for the final product is predicted, as it is not widely reported in the literature.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Chloro-2-methylaniline |  | C₇H₈ClN | 141.60 | 24-27[1][2] | 241[1][2] |

| 6-Chloro-8-methylquinoline |  | C₁₀H₈ClN | 177.63 | Not Reported | Not Reported |

| This compound |  | C₁₀H₇ClN₂O₂ | 222.63 | Predicted: >100 | Not Applicable |

III. Experimental Protocols

Step 1: Synthesis of 6-Chloro-8-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for preparing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4] The reaction can be vigorous and requires careful temperature control. The use of a moderator like ferrous sulfate is often employed to ensure a smoother reaction.[3]

Figure 2: Experimental workflow for the Skraup synthesis of 6-Chloro-8-methylquinoline.

Methodology:

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-chloro-2-methylaniline (1.0 mol), glycerol (3.0 mol), and ferrous sulfate heptahydrate (0.1 mol).

-

Acid Addition: Cool the flask in an ice-water bath. With vigorous stirring, slowly add concentrated sulfuric acid (2.5 mol) through the dropping funnel, ensuring the internal temperature does not exceed 100°C.

-

Oxidant Addition: Once the acid addition is complete, add the oxidizing agent. A suitable choice is arsenic acid or the starting material's corresponding nitro compound (4-chloro-2-methyl-nitrobenzene).

-

Heating: Heat the reaction mixture to reflux (approximately 140-160°C) for 3-4 hours. The reaction is exothermic and may require initial cooling before sustained heating is applied.

-

Work-up: Allow the mixture to cool to below 100°C. Carefully dilute with water and then neutralize by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.

-

Purification: The crude 6-Chloro-8-methylquinoline is isolated from the reaction tar by steam distillation.[5] The distillate is then extracted with a suitable organic solvent (e.g., dichloromethane or ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Electrophilic Nitration

Electrophilic nitration of the quinoline ring system under acidic conditions (HNO₃/H₂SO₄) proceeds via the protonated quinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the substitution to the benzene ring, primarily at the C5 and C8 positions.[6][7] In the case of 6-Chloro-8-methylquinoline, the 8-position is blocked by the methyl group. The 6-chloro group (ortho-, para-directing) and the 8-methyl group (ortho-, para-directing) both sterically and electronically favor nitration at the C5 position over the C7 position. A procedure adapted from the nitration of methylquinolines is provided.[8]

Figure 3: Experimental workflow for the nitration of 6-Chloro-8-methylquinoline.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-8-methylquinoline (1.0 eq) in concentrated sulfuric acid with stirring. Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Nitrating Agent: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the stirred quinoline solution, ensuring the temperature is maintained below 0°C.

-

Stirring: After the addition is complete, continue to stir the reaction mixture in the cold bath for an additional 40-60 minutes.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Neutralize the solution with a base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to ensure complete precipitation. Filter the resulting solid, wash thoroughly with cold water, and air-dry.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

IV. Expected Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

-

Yield: The Skraup synthesis can have variable yields, often in the range of 40-60%, depending on the substrate and conditions. The nitration step is expected to proceed with a good yield, potentially >70%, given the favorable directing effects.

-

Melting Point: A sharp melting point of the recrystallized final product will be indicative of its purity.

-

Spectroscopy:

-

¹H NMR: The spectrum of 6-Chloro-8-methylquinoline is expected to show characteristic aromatic protons of the quinoline core and a singlet for the methyl group. Upon nitration to form this compound, a downfield shift of the proton at C7 would be expected due to the deshielding effect of the adjacent nitro group.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment. The carbon atom at C5 will show a significant shift upon introduction of the nitro group.

-

Mass Spectrometry: This will confirm the molecular weight of the intermediate and the final product, matching the calculated values of 177.63 and 222.63 g/mol , respectively.

-

IR Spectroscopy: The final product will exhibit characteristic strong absorption bands for the nitro group (N-O stretching) typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

-

References

- 1. chembk.com [chembk.com]

- 2. 4-Chloro-2-methylaniline | 95-69-2 [chemicalbook.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organic chemistry - Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. brieflands.com [brieflands.com]

An In-depth Technical Guide on the Molecular Structure and Potential Properties of 6-Chloro-8-methyl-5-nitroquinoline

Molecular Structure and Identifiers

6-Chloro-8-methyl-5-nitroquinoline is a heterocyclic aromatic compound. The core of its structure is a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This core is substituted with a chlorine atom at the 6th position, a methyl group at the 8th position, and a nitro group at the 5th position.

Molecular Formula: C10H7ClN2O2

Canonical SMILES: Cc1cccc2c1c(c(Cl)cc2N)--INVALID-LINK--[O-]

InChI Key: (Predicted) A unique InChI key would be generated upon successful synthesis and characterization.

2D Structure:

Caption: 2D structure of this compound.

Physicochemical Properties (Theoretical)

The following table summarizes the predicted physicochemical properties of this compound. These values are extrapolated from data available for analogous compounds such as 6-methyl-5-nitroquinoline[1][2][3], 6-chloro-8-nitroquinoline[4], and 1-chloro-6-methyl-5-nitroisoquinoline[5].

| Property | Predicted Value | Reference Analogs |

| Molecular Weight | 222.63 g/mol | C10H7ClN2O2 |

| Melting Point | 120-140 °C | 6-Methyl-5-nitroquinoline (116-120 °C)[2] |

| Boiling Point | > 350 °C (decomposes) | High for substituted quinolines |

| LogP | 2.5 - 3.5 | Estimated based on hydrophobicity of substituents |

| pKa (basic) | 1.5 - 2.5 | Electron-withdrawing groups reduce basicity of quinoline N |

| Solubility | Poor in water, soluble in organic solvents (DMSO, DMF, Chloroform) | General characteristic of similar heterocyclic compounds |

Experimental Protocols (Theoretical)

Proposed Synthesis: Modified Skraup-Doebner-von Miller Reaction

A plausible synthetic route for this compound would involve a variation of the Skraup-Doebner-von Miller synthesis, a classic method for preparing quinolines.

Starting Material: 3-Chloro-5-methylaniline

Overall Reaction:

Detailed Protocol:

-

Synthesis of 6-Chloro-8-methylquinoline:

-

To a stirred mixture of 3-chloro-5-methylaniline (1 mole) and glycerol (3 moles) in a round-bottom flask equipped with a reflux condenser, slowly add concentrated sulfuric acid (2.5 moles) while cooling in an ice bath.

-

Add an oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the starting amine (e.g., 1-nitro-3-chloro-5-methylbenzene) (1.2 moles).

-

Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain the temperature at 130-150 °C for 4-6 hours.

-

After cooling, dilute the mixture with water and steam distill to remove any unreacted starting materials.

-

Make the residue alkaline with a concentrated sodium hydroxide solution. The product, 6-chloro-8-methylquinoline, will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization.

-

-

Nitration of 6-Chloro-8-methylquinoline:

-

Dissolve the purified 6-chloro-8-methylquinoline (1 mole) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Filter the precipitate, wash thoroughly with cold water to remove excess acid, and then with a dilute sodium bicarbonate solution.

-

Recrystallize the crude this compound from a suitable solvent like ethanol to obtain the purified product.

-

Proposed Workflow for Synthesis and Purification

Caption: Proposed experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with many approved drugs featuring this scaffold.[6] The presence of chloro, methyl, and nitro substituents on the quinoline ring suggests that this compound could exhibit significant biological activity.

-

Anticancer Activity: Many quinoline derivatives are known to act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8] The molecule could potentially inhibit receptor tyrosine kinases (RTKs) like EGFR or VEGFR, or downstream kinases in pathways such as Ras/Raf/MEK or PI3K/Akt/mTOR.[7]

-

Antimicrobial and Antiprotozoal Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[9] Nitro-aromatic compounds also frequently display antimicrobial properties.[10] Therefore, this compound could be investigated for activity against bacteria, fungi, or parasites.[11]

Hypothetical Signaling Pathway Inhibition

Given the prevalence of quinoline-based kinase inhibitors in oncology, a plausible mechanism of action for this compound is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway. The diagram below illustrates this hypothetical relationship.

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

While this compound is not a commercially available or well-documented compound, its structure suggests significant potential for biological activity, particularly in the realm of anticancer and antimicrobial research. The theoretical framework provided in this guide offers a starting point for its synthesis, characterization, and subsequent investigation by researchers and drug development professionals. All proposed protocols and properties require experimental validation.

References

- 1. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-5-nitroquinoline 97 23141-61-9 [sigmaaldrich.com]

- 3. 6-Methyl-5-nitroquinoline [webbook.nist.gov]

- 4. PubChemLite - 6-chloro-8-nitroquinoline (C9H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 943606-84-6|1-Chloro-6-methyl-5-nitroisoquinoline|BLD Pharm [bldpharm.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 9. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijshr.com [ijshr.com]

In-depth Technical Guide: Physicochemical Properties of 6-Chloro-8-methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-8-methyl-5-nitroquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a critical pharmacophore in numerous clinically approved drugs and is a focal point in medicinal chemistry research due to its broad spectrum of biological activities. The specific substitutions of a chloro group at the 6-position, a methyl group at the 8-position, and a nitro group at the 5-position are expected to significantly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability. These properties are paramount in determining its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Predicted Physicochemical Properties

Due to the absence of experimentally determined data, the following table summarizes the predicted physical and chemical properties of this compound. These values are computationally derived and should be confirmed through experimental validation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₇ClN₂O₂ | - |

| Molecular Weight | 222.63 g/mol | - |

| Appearance | Expected to be a crystalline solid | Based on the general properties of similar substituted nitroquinolines. |

| Melting Point | Not available | Would require experimental determination via techniques like Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Boiling Point | Not available | Likely to decompose at higher temperatures before boiling under atmospheric pressure. Measurement would likely require vacuum distillation. |

| Solubility | Predicted to have low solubility in water | The presence of the chloro and nitro groups, along with the aromatic system, suggests a lipophilic character. Solubility is expected to be higher in organic solvents. |

| pKa | Not available | The quinoline nitrogen is basic, and its pKa would be influenced by the electron-withdrawing nitro and chloro groups. |

| LogP (Octanol-Water Partition Coefficient) | Not available | A key indicator of lipophilicity, which is crucial for membrane permeability and drug-like properties. This would need to be determined experimentally. |

General Experimental Protocols for Characterization

The following are detailed methodologies for key experiments that would be essential for the empirical determination of the physicochemical properties of this compound.

3.1. Synthesis and Purification

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a substituted aniline, followed by cyclization to form the quinoline ring, and subsequent chlorination and nitration steps.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Experimental Details:

-

Synthesis: A common method for quinoline synthesis is the Skraup synthesis, which involves reacting an aniline with sulfuric acid, glycerol, and an oxidizing agent. The specific starting materials and reaction conditions would need to be optimized for the desired substitution pattern.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to remove impurities. Further purification could be achieved using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

3.2. Determination of Melting Point

-

Apparatus: Digital melting point apparatus or Differential Scanning Calorimeter (DSC).

-

Procedure: A small, finely powdered sample of the purified compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range. For DSC, the onset of the endothermic melting peak would be reported as the melting point.

3.3. Solubility Determination

-

Method: Shake-flask method (OECD Guideline 105).

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3.4. LogP Determination

-

Method: Shake-flask method or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Shake-Flask Procedure: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. The concentration of the compound in both the n-octanol and water layers is determined. The LogP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Potential Signaling Pathways and Biological Relevance

While no specific biological activity has been reported for this compound, the quinoline core is known to interact with various biological targets. Nitroaromatic compounds can also exhibit biological effects, often through bioreductive activation. The logical relationship for investigating the biological potential of this compound is outlined below.

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents an unexplored chemical entity with potential for applications in medicinal chemistry and materials science. This guide has outlined the predicted physicochemical properties and the standard experimental protocols necessary for their empirical determination. Future research should focus on the successful synthesis and thorough characterization of this compound to validate these predictions and to explore its biological activities. The methodologies and workflows presented here provide a solid framework for initiating such research endeavors.

Spectroscopic Analysis of 6-Chloro-8-methyl-5-nitroquinoline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-methyl-5-nitroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structural characteristics of this compound. This technical guide outlines the expected spectroscopic profile of this compound based on the analysis of structurally related compounds. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted data and generalized experimental protocols. This information serves as a practical reference for researchers engaged in the synthesis and characterization of novel quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including 6-methyl-5-nitroquinoline, 6-chloroquinoline, and other substituted nitroquinolines.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.5 |

| H-3 | 7.6 - 7.8 | dd | ~8.5, ~4.5 |

| H-4 | 8.6 - 8.8 | dd | ~8.5, ~1.5 |

| H-7 | 7.5 - 7.7 | s | - |

| -CH₃ (at C8) | 2.5 - 2.7 | s | - |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 148 - 150 |

| C-5 | 140 - 142 |

| C-6 | 130 - 132 |

| C-7 | 128 - 130 |

| C-8 | 138 - 140 |

| C-8a | 125 - 127 |

| -CH₃ | 18 - 20 |

Note: The presence of the nitro group and chlorine atom will influence the final chemical shifts.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium |

| C=N stretch (quinoline ring) | 1600 - 1620 | Medium |

| C=C stretch (aromatic ring) | 1450 - 1580 | Strong |

| Asymmetric N-O stretch (-NO₂) | 1520 - 1560 | Strong |

| Symmetric N-O stretch (-NO₂) | 1340 - 1370 | Strong |

| C-Cl stretch | 750 - 850 | Strong |

Note: Spectra are typically recorded as KBr pellets or in a suitable solvent.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 222.02 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 224.02 | Isotope peak for ³⁷Cl |

| [M-NO₂]⁺ | 176.04 | Fragment corresponding to loss of the nitro group |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature in the mass spectrum.

Table 5: Predicted UV-Visible Spectroscopy Data

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol | 230 - 250 | π → π |

| 320 - 350 | n → π |

Note: The exact absorption maxima and molar absorptivity will be solvent-dependent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer, commonly with an electrospray ionization (ESI) or electron impact (EI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) and the characteristic isotopic pattern for chlorine. Analyze the fragmentation pattern to gain further structural information.

UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to serve as a blank.

-

Fill a second cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of substituted quinolines.

Caption: General workflow for the synthesis and characterization of substituted quinolines.

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

Technical Guide on the NMR Spectra of 6-Chloro-8-methyl-5-nitroquinoline

A comprehensive analysis of the nuclear magnetic resonance spectra for 6-Chloro-8-methyl-5-nitroquinoline is currently precluded by the absence of publicly available experimental data. Despite extensive searches of chemical literature and spectral databases, specific ¹H and ¹³C NMR spectra for this compound have not been located.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct experimental data for this compound, this document will provide a detailed theoretical framework for the anticipated NMR spectra of this compound. This theoretical analysis is based on established principles of NMR spectroscopy and data from closely related analogs. Furthermore, a general experimental protocol for obtaining such spectra is outlined.

It is crucial to emphasize that the spectral data presented herein are predicted values and should be treated as such until they can be corroborated by experimental evidence.

Predicted NMR Spectra

The chemical structure of this compound is presented below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of substituent effects on the quinoline scaffold. The presence of a chlorine atom, a methyl group, and a nitro group—all strong modulators of the electronic environment—will significantly influence the chemical shifts of the protons and carbons in the aromatic system.

Structure of this compound

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Data

The anticipated proton NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit signals corresponding to the aromatic protons and the methyl group. The electron-withdrawing nature of the nitro group and the nitrogen atom in the quinoline ring, along with the influence of the chlorine atom, will cause the aromatic protons to resonate in the downfield region (typically δ 7.0-9.0 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet of doublets (dd) | J ≈ 4.5, 1.5 Hz |

| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 8.5, 4.5 Hz |

| H-4 | 8.8 - 9.1 | Doublet of doublets (dd) | J ≈ 8.5, 1.5 Hz |

| H-7 | 7.7 - 7.9 | Singlet (s) | - |

| 8-CH₃ | 2.6 - 2.8 | Singlet (s) | - |

Note: These are estimated values and actual experimental results may vary.

Predicted ¹³C NMR Data

The carbon NMR spectrum is expected to show distinct signals for each of the ten carbon atoms in the this compound molecule, as they are all in unique chemical environments. The carbons attached to or near the electronegative substituents (N, Cl, NO₂) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 122 - 125 |

| C-4 | 135 - 138 |

| C-4a | 145 - 148 |

| C-5 | 140 - 143 |

| C-6 | 130 - 133 |

| C-7 | 128 - 131 |

| C-8 | 138 - 141 |

| C-8a | 148 - 151 |

| 8-CH₃ | 18 - 22 |

Note: These are estimated values and actual experimental results may vary.

Experimental Protocol for NMR Analysis

To obtain the actual NMR spectra for this compound, a standardized experimental procedure should be followed.

Sample Preparation Workflow

Figure 2. Workflow for preparing a sample for NMR analysis.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm is typically used as a reference for both ¹H and ¹³C NMR.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline corrections should be applied to the resulting spectrum.

Conclusion

While experimental NMR data for this compound is not currently available in the public domain, this guide provides a theoretical foundation for what can be expected from such an analysis. The predicted chemical shifts and a standard experimental protocol offer a valuable starting point for researchers working on the synthesis and characterization of this and related compounds. The synthesis and subsequent publication of the experimental NMR spectra of this compound would be a valuable contribution to the chemical science community.

Mass Spectrometry of 6-Chloro-8-methyl-5-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Chloro-8-methyl-5-nitroquinoline. Due to the absence of direct experimental data for this specific compound in the available scientific literature, this document leverages data from closely related analogs to predict its mass spectral behavior and outlines detailed experimental protocols for its analysis. This guide is intended to support researchers in pharmaceutical development and related fields in designing and interpreting mass spectrometry experiments for this and similar quinoline derivatives.

Predicted Mass Spectral Data

The mass spectral characteristics of this compound can be inferred from the known fragmentation patterns of quinoline and its substituted derivatives. The predicted key mass-to-charge ratios (m/z) are summarized below.

| Predicted Ion | Formula | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Predicted Relative Abundance | Notes |

| Molecular Ion [M]⁺ | C₁₀H₇ClN₂O₂ | 222.0 | 224.0 | High | The base peak is expected to be the molecular ion, indicating a stable aromatic structure. The isotopic pattern of chlorine (approx. 3:1 ratio) will be a key identifier. |

| [M - NO₂]⁺ | C₁₀H₇ClN | 176.0 | 178.0 | Moderate | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |

| [M - Cl]⁺ | C₁₀H₈N₂O₂ | 187.1 | - | Low | Loss of the chlorine radical. |

| [M - CH₃]⁺ | C₉H₄ClN₂O₂ | 207.0 | 209.0 | Low | Loss of the methyl radical. |

| [M - NO₂ - HCN]⁺ | C₉H₆ClN | 149.0 | 151.0 | Moderate | Subsequent loss of hydrogen cyanide (HCN) from the [M - NO₂]⁺ fragment, a characteristic fragmentation of the quinoline ring system.[1][2][3] |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to initiate from the molecular ion. The primary fragmentation steps are expected to involve the loss of the nitro group, followed by the characteristic loss of hydrogen cyanide from the quinoline core.

Experimental Protocols

This section details the recommended methodologies for the mass spectrometric analysis of this compound, covering both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. The following is a general protocol that can be adapted based on the specific experimental requirements.

-

Dissolution: Dissolve the sample in a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[4]

-

Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL.[4] For GC-MS, the concentration may need to be optimized based on the instrument's sensitivity.

-

Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar) |

| Injector Temperature | 250-280 °C |

| Injection Mode | Splitless or split (e.g., 20:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Scan Range | m/z 50-300 |

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a powerful technique for the analysis of a wide range of compounds and is particularly useful for those that are not amenable to GC-MS.[5]

| Parameter | Recommended Setting |

| Liquid Chromatograph | |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size (or similar) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Drying Gas Temperature | 325 °C |

| Drying Gas Flow | 8 L/min |

| Nebulizer Pressure | 35 psi |

| Scan Range | m/z 100-400 |

Experimental Workflow

The general workflow for the mass spectrometric analysis of this compound is depicted below.

Conclusion

While direct mass spectral data for this compound is not currently published, a comprehensive analytical approach can be developed based on the well-established mass spectrometric behavior of related quinoline and nitroaromatic compounds. The provided experimental protocols offer a robust starting point for researchers to obtain high-quality data for this compound. The predicted fragmentation pattern, characterized by the initial loss of the nitro group followed by the elimination of HCN, provides a clear hypothesis for spectral interpretation. This guide serves as a valuable resource for scientists engaged in the analysis and characterization of novel quinoline-based compounds in drug discovery and development.

References

An In-depth Technical Guide to the Prospective X-ray Crystallography of 6-Chloro-8-methyl-5-nitroquinoline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the theoretical framework and prospective experimental protocols for the structural elucidation of 6-chloro-8-methyl-5-nitroquinoline via single-crystal X-ray crystallography. While a solved crystal structure for this specific compound is not currently available in publicly accessible crystallographic databases, this document provides a comprehensive methodology, including a proposed synthetic route, detailed experimental procedures for crystallization and X-ray diffraction, and a representative data presentation. The aim is to equip researchers with the necessary information to undertake the crystallographic analysis of this and similar quinoline derivatives, which are of significant interest in medicinal chemistry.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The specific substitution pattern of electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl) on the quinoline core of this compound suggests the potential for unique intermolecular interactions and biological properties. X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. Such structural information is invaluable for understanding structure-activity relationships (SAR), guiding rational drug design, and elucidating potential mechanisms of action. This guide provides a prospective blueprint for the crystallographic investigation of this compound.

Proposed Synthesis of this compound

A plausible synthetic pathway for this compound can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by subsequent functionalization. A potential retrosynthetic analysis suggests 4-chloro-2-methylaniline as a key starting material.

Caption: Proposed synthesis of this compound.

Experimental Protocols

The successful growth of single crystals suitable for X-ray diffraction is a critical step. A variety of crystallization techniques should be systematically employed.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture thereof) is prepared in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop). This is then sealed in a larger reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce the formation of single crystals.

The following outlines a standard procedure for data collection and structure determination.

Caption: Generalized workflow for single-crystal X-ray crystallography.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is corrected for various factors, including Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters.

-

Validation: The final structure is validated using software tools to check for geometric and crystallographic consistency.

Representative Crystallographic Data Presentation

The following table illustrates the typical format for presenting crystallographic data for a small organic molecule like this compound. The values provided are hypothetical and serve as a template.

| Parameter | Value (Hypothetical) |

| Crystal Data | |

| Chemical Formula | C₁₀H₇ClN₂O₂ |

| Formula Weight | 222.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 992.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.490 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 456 |

| Data Collection | |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100 |

| 2θ range for data collection (°) | 4.0 to 55.0 |

| Reflections collected | 9876 |

| Independent reflections | 2280 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2280 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |

Conclusion

This technical guide provides a comprehensive overview of the necessary steps for the synthesis and crystallographic analysis of this compound. Although a solved structure is not yet available, the detailed protocols and representative data herein offer a solid foundation for researchers to pursue the structural elucidation of this and related compounds. The determination of its three-dimensional structure will undoubtedly provide critical insights for medicinal chemistry and drug development efforts centered on the quinoline scaffold.

The Elusive Biological Profile of 6-Chloro-8-methyl-5-nitroquinoline: A Technical Overview of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-8-methyl-5-nitroquinoline is a substituted quinoline derivative of scientific interest due to the well-documented and diverse biological activities of the quinoline scaffold. However, a comprehensive review of the existing scientific literature reveals a significant gap in our understanding of this specific molecule. To date, there is a notable absence of published experimental data detailing its synthesis, biological activity, and mechanism of action. This technical guide, therefore, aims to provide a foundational understanding by extrapolating from the known biological activities of structurally related quinoline compounds. We will explore the potential therapeutic areas where this compound might exhibit activity, outline general experimental protocols for its evaluation, and propose a hypothetical signaling pathway it could potentially modulate. This document serves as a roadmap for future research into this uncharted chemical entity.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. The biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents. The presence of a chlorine atom, a methyl group, and a nitro group on the 6-, 8-, and 5-positions of the quinoline ring, as in the case of this compound, suggests the potential for significant biological effects.

Predicted Biological Activities

While no direct experimental evidence exists for this compound, based on the activities of analogous compounds, we can hypothesize its potential in the following areas:

-

Antimicrobial Activity: Nitroquinolines and chloroquinolines have demonstrated potent activity against a range of bacterial and fungal pathogens.[2] The nitro group can be bioreduced in hypoxic environments, characteristic of certain bacterial infections, to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules. The chloro-substituent can enhance lipophilicity, facilitating membrane transport.

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the inhibition of topoisomerases, disruption of microtubule polymerization, or the induction of apoptosis through various signaling pathways. The planar nature of the quinoline ring allows for intercalation into DNA, a mechanism of action for several anticancer drugs.

Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized based on established quinoline synthesis methodologies, such as the Skraup or Friedländer synthesis. A potential retro-synthetic analysis is outlined below.

Caption: Retrosynthetic analysis for this compound.

Detailed Protocol (Hypothetical):

-

Skraup Synthesis of 6-Chloro-8-methylquinoline: 4-Chloro-2-methylaniline would be reacted with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). The reaction mixture would be heated to induce cyclization and dehydration, followed by oxidation to yield 6-chloro-8-methylquinoline.

-

Nitration of 6-Chloro-8-methylquinoline: The synthesized 6-chloro-8-methylquinoline would then be subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions (temperature and time) would need to be carefully controlled to favor the introduction of the nitro group at the 5-position. Purification would likely be achieved through column chromatography.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of in vitro assays would be necessary.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism in broth) and negative (broth only) controls are included.

-

The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Methodology: MTT Assay

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Hypothetical Signaling Pathway Modulation

Based on the known mechanisms of action of other anticancer quinoline derivatives, this compound could potentially exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. A plausible, yet unverified, pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow to Validate the Hypothetical Pathway:

Caption: Workflow for validating PI3K/Akt pathway inhibition.

Data Presentation (Illustrative)

Should experimental data become available, it should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: Illustrative Antimicrobial Activity of a Hypothetical Quinoline Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Table 2: Illustrative Anticancer Activity of a Hypothetical Quinoline Derivative

| Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 5.2 |

| HCT116 (Colon) | 10.8 |

| A549 (Lung) | 7.5 |

Conclusion and Future Directions

While this compound remains a molecule of unknown biological significance, its structural features suggest it as a promising candidate for investigation as a potential antimicrobial or anticancer agent. The lack of existing data presents a clear opportunity for novel research. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Elucidation of its mechanism of action and potential molecular targets will be crucial for any further development as a therapeutic agent. This technical guide provides a strategic framework to initiate and guide such research endeavors.

References

An In-depth Technical Guide to 6-Chloro-8-methyl-5-nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives form a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide focuses on the synthesis, characterization, and potential biological applications of 6-chloro-8-methyl-5-nitroquinoline and its derivatives. While direct experimental data for this specific scaffold is limited in publicly available literature, this document extrapolates from closely related analogues to provide a comprehensive overview for researchers. The guide details established synthetic methodologies for the quinoline core, outlines potential biological evaluation strategies, and presents hypothetical experimental protocols and data in a structured format to facilitate further research and development in this promising area of chemical biology.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use. The introduction of specific substituents, such as halogens, nitro groups, and alkyl groups, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The this compound core represents a unique combination of electron-withdrawing and electron-donating groups, which may confer novel biological activities. This guide aims to provide a foundational resource for the exploration of this class of compounds.

Synthesis of the this compound Scaffold

The synthesis of substituted quinolines can be achieved through several classic and modern organic reactions. Based on the structure of this compound, a plausible synthetic route would involve a variation of the Skraup synthesis or a multi-step approach involving the construction of a substituted aniline precursor followed by cyclization.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound is outlined below. The synthesis would likely begin with a substituted aniline, which is then subjected to a cyclization reaction to form the quinoline core.

In-depth Technical Guide: The Mechanism of Action of 6-Chloro-8-methyl-5-nitroquinoline

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature and databases, we must report that there is currently a significant lack of specific data on the mechanism of action for the compound 6-Chloro-8-methyl-5-nitroquinoline . While the broader family of quinoline derivatives has been the subject of extensive research, this particular substituted quinoline has not been characterized in terms of its biological activity, cellular targets, or influence on signaling pathways.

This guide will, therefore, pivot to an analysis of structurally related quinoline compounds for which a mechanism of action has been elucidated. By examining these analogues, we can hypothesize potential avenues of investigation and predictive mechanisms for this compound, providing a valuable starting point for future research. We will focus on key structural motifs present in the target compound—the quinoline core, the chloro- substitution, the methyl group, and the nitro- group—and discuss their known roles in the biological activity of similar molecules.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Its planar, aromatic structure allows for intercalation into DNA and interaction with various enzymatic active sites.

Bioactivity of Related Nitroquinolines

While data on this compound is absent, the biological activities of other nitroquinoline derivatives offer valuable insights. For instance, Nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial and antifungal agent that has also demonstrated potent anticancer activities. Its mechanism is believed to involve the chelation of metal ions, which are essential for enzymatic functions in both microbial and cancer cells. Furthermore, some nitro compounds can undergo bioreductive activation under hypoxic conditions, a characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species.

Another related compound, 5-nitro-8-hydroxyquinoline , has been investigated for its potential to overcome multidrug resistance in cancer cells. The nitro group in these compounds can alter their redox properties and may contribute to a distinct mechanism of action compared to their non-nitrated counterparts.[1][2]

Insights from Chloro- and Methyl- Substituted Quinolines

The presence and position of substituents on the quinoline ring are critical in determining the pharmacological profile of a compound.

-

Chloro- Substitution: Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, thereby improving its membrane permeability and cellular uptake. The 5-chloro-8-hydroxyquinoline scaffold, for example, has been a basis for the development of compounds with MDR-selective toxicity.[1][2]

-

Methyl- Substitution: The introduction of a methyl group can influence the steric and electronic properties of the quinoline ring, potentially affecting its binding affinity to target proteins or its metabolic stability.

Postulated Mechanism of Action for this compound: A Hypothesis for Future Investigation

Based on the activities of its structural relatives, we can propose a hypothetical mechanism of action for this compound that warrants experimental validation.

Potential as an Anticancer Agent

Given the anticancer properties of various substituted quinolines, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. A potential workflow for investigating this is outlined below.

References

An In-depth Technical Guide to the Toxicological Profile of 6-Chloro-8-methyl-5-nitroquinoline

Executive Summary

This technical guide provides a comprehensive overview of the potential toxicological properties of 6-Chloro-8-methyl-5-nitroquinoline. In the absence of direct experimental data, this report synthesizes information from closely related chemical structures to infer its hazard profile. The analysis suggests that this compound may exhibit significant toxicity, including potential mutagenicity and carcinogenicity, primarily attributed to the 5-nitroquinoline core structure. The presence of the chloro and methyl groups may further modulate its metabolic activation and toxicokinetics. This document is intended for researchers, scientists, and drug development professionals who may be handling or evaluating this compound.

Hazard Classification (Inferred)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While no specific classification exists for this compound, the classifications for its closest structural analogs, 6-methyl-5-nitroquinoline and 8-methyl-5-nitroquinoline, are highly informative.

Table 1: GHS Hazard Classifications of Structurally Related Compounds

| Compound | GHS Pictograms | Hazard Class and Category | Hazard Statement Codes |

| 6-Methyl-5-nitroquinoline [1] | Danger | Acute Toxicity 3 (Oral)Skin Irritation 2Eye Damage 1Specific Target Organ Toxicity – Single Exposure 3 | H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

| 8-Methyl-5-nitroquinoline [2] | Danger | Acute Toxicity 4 (Oral)Skin Irritation 2Eye Damage 1Specific Target Organ Toxicity – Single Exposure 3 | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |

| 8-Nitroquinoline [3] | Warning | Acute Toxicity 4 (Oral, Dermal, Inhalation)Skin Irritation 2Eye Irritation 2 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation |

| 5-Nitroquinoline [4] | Warning | Acute Toxicity 4 (Oral, Dermal, Inhalation)Carcinogenicity 2 | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH351: Suspected of causing cancer |

Based on these analogs, this compound is likely to be classified as acutely toxic if swallowed, a skin and eye irritant, and potentially a respiratory irritant. The presence of the 5-nitro group also raises suspicion of carcinogenicity.